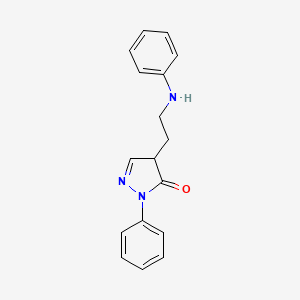

4-(2-anilinoethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

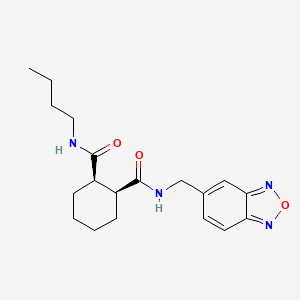

The compound “4-(2-anilinoethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a complex organic molecule. It contains an aniline group (anilinoethyl), a phenyl group, and a pyrazolone group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The aniline and phenyl groups are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aniline group could participate in electrophilic substitution reactions, while the pyrazolone group could undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has demonstrated diverse methods for synthesizing pyrazole derivatives, including 4-(2-anilinoethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, highlighting their versatile chemical properties and potential for modification. For instance, the electro-catalyzed multicomponent transformation allows for the efficient synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives in a green medium, showcasing the compound's flexibility in synthesis processes (Vafajoo et al., 2015). Moreover, the facile synthesis of novel spiro[pyrazoloquinoline-oxindoles] under solvent-free conditions further exemplifies the compound's adaptability in creating structurally diverse derivatives with potential applications in various fields (Hosseinjani‐Pirdehi et al., 2014).

Pharmacological Applications

Significant research has focused on the pharmacological potentials of pyrazolone derivatives. Studies on antihyperglycemic agents have revealed that certain derivatives of pyrazolone exhibit potent antihyperglycemic effects in diabetic models, suggesting their potential as new classes of antihyperglycemic agents. This underscores the therapeutic relevance of pyrazolone derivatives in managing diabetes (Kees et al., 1996).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal screenings of pyrazole derivatives have highlighted their considerable efficacy in inhibiting the growth of various microbial and fungal strains. This indicates their potential application in developing new antimicrobial and antifungal agents, which could address the growing concern over antimicrobial resistance (Goel et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

4-(2-anilinoethyl)-2-phenyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c21-17-14(11-12-18-15-7-3-1-4-8-15)13-19-20(17)16-9-5-2-6-10-16/h1-10,13-14,18H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBPBADTGPBYED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCC2C=NN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-anilinoethyl)-2-phenyl-4H-pyrazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)

![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)

![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)

![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)

![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)

![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)

![4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5507678.png)

![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)